molecular formula C13H13N3O3S B2523959 2-(benzylsulfanyl)-N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide CAS No. 868216-20-0

2-(benzylsulfanyl)-N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide

Cat. No.: B2523959
CAS No.: 868216-20-0
M. Wt: 291.33
InChI Key: OURDAVITEFAGOQ-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide is a heterocyclic compound featuring a tetrahydropyrimidinone core modified with a benzylsulfanyl-acetamide substituent. The tetrahydropyrimidinone scaffold is a pharmacologically relevant moiety, often associated with anti-inflammatory, antiviral, and anticancer activities. This compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as seen in structurally related derivatives.

Properties

IUPAC Name

2-benzylsulfanyl-N-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c17-11-6-10(15-13(19)16-11)14-12(18)8-20-7-9-4-2-1-3-5-9/h1-6H,7-8H2,(H3,14,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURDAVITEFAGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide typically involves multiple steps. One common method includes the reaction of benzyl mercaptan with an appropriate acylating agent to introduce the benzylsulfanyl group. This is followed by the reaction with a pyrimidine derivative to form the tetrahydropyrimidinyl acetamide structure. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzylsulfanyl Group

The benzylsulfanyl (–S–CH₂C₆H₅) group is susceptible to nucleophilic substitution under basic conditions. For example:

  • Displacement with amines : Reaction with primary or secondary amines can yield thioether derivatives. In analogous compounds, K₂CO₃ in dry acetone facilitated substitution at the sulfanyl group .

  • Reactivity with thiols : Thiols can displace the benzyl group, forming new thioether bonds. This reaction is often catalyzed by mild bases like triethylamine.

Example Reaction:

Target compound+R-NH2K2CO3,acetoneR-NH–S–CH2–(acetamide-pyrimidinone)+C6H5CH2SH\text{Target compound} + \text{R-NH}_2 \xrightarrow{\text{K}_2\text{CO}_3, \text{acetone}} \text{R-NH–S–CH}_2–\text{(acetamide-pyrimidinone)} + \text{C}_6\text{H}_5\text{CH}_2\text{SH}

Oxidation of the Thioether Group

The benzylsulfanyl moiety can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents:

  • H₂O₂/CH₃COOH : Mild oxidation yields the sulfoxide.

  • mCPBA (meta-chloroperbenzoic acid) : Stronger oxidation produces the sulfone.

Comparative Oxidation Outcomes:

Oxidizing AgentProductConditionsReference
H₂O₂/CH₃COOH

Scientific Research Applications

Biological Activities

  • Anticancer Activity
    • Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties by inhibiting specific enzymes involved in tumor progression. For example, compounds similar to 2-(benzylsulfanyl)-N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide have shown promising results in inhibiting carbonic anhydrase IX (CA IX), which is overexpressed in many cancers. Inhibition of CA IX has been linked to reduced tumor growth and increased apoptosis in cancer cells .
  • Antimicrobial Properties
    • The compound has also been evaluated for its antimicrobial efficacy. Studies have demonstrated that it exhibits activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
  • Enzyme Inhibition
    • The compound's ability to inhibit enzymes such as acetylcholinesterase makes it a candidate for treating neurodegenerative diseases like Alzheimer's. By preventing the breakdown of acetylcholine, it may enhance cognitive function in affected individuals .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route generally includes:

  • Formation of the tetrahydropyrimidine core through cyclocondensation reactions.
  • Introduction of the benzylsulfanyl group via nucleophilic substitution.
  • Final acetamide formation through acylation reactions.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Study TitleFindingsReference
Anticancer Potential of Sulfonamide DerivativesDemonstrated significant inhibition of CA IX with IC50 values between 10.93 - 25.06 nM; induced apoptosis in cancer cell lines.
Antimicrobial EvaluationShowed effectiveness against resistant bacterial strains; mechanism linked to disruption of metabolic pathways.
Neuroprotective EffectsInhibition of acetylcholinesterase activity leading to improved cognitive function in animal models.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The tetrahydropyrimidinyl acetamide moiety can bind to nucleic acids or proteins, affecting their function and stability.

Comparison with Similar Compounds

The structural and functional analogs of 2-(benzylsulfanyl)-N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide can be categorized based on variations in the acetamide side chain and the tetrahydropyrimidinone core. Below is a detailed analysis:

Structural Analogues with Modified Acetamide Substituents
Compound Name Substituent on Acetamide Key Properties/Applications Reference
2-Chloro-N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide Chloro group at position 2 Intermediate in synthesizing fused heterocycles; reactive site for further functionalization.
N-(5-Ethoxymethylene-4-oxo-2-thioxothiazolidin-3-yl)acetamide Ethoxymethylene-thioxothiazolidinone Demonstrates enhanced solubility due to ethoxy group; potential antimicrobial activity.
N-(5-Bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide Bromo and methyl groups Increased molecular weight (262.06 g/mol) and potential halogen-mediated bioactivity.

Key Findings :

  • The thioxothiazolidinone moiety in the ethoxymethylene analog introduces sulfur-based redox activity, which is absent in the benzylsulfanyl derivative.
Core-Modified Tetrahydropyrimidinone Derivatives
Compound Name Core Modification Key Properties/Applications Reference
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide Extended peptide-like backbone Designed for high-affinity protein binding; used in peptidomimetic drug discovery.
N-((2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)acetamide Methyl linkage to tetrahydropyrimidinone Simplified structure with reduced steric hindrance; used as a reference standard in analytical chemistry.

Key Findings :

  • The benzylsulfanyl-acetamide derivative lacks the complex backbone of peptidomimetic analogs (e.g., ), making it more suitable for small-molecule therapeutic applications.

Biological Activity

The compound 2-(benzylsulfanyl)-N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A benzylsulfanyl group
  • A tetrahydropyrimidine moiety with dioxo substituents
  • An acetamide functional group

This combination of structural elements suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to This compound . The benzylsulfanyl group has been associated with enhanced activity against various bacterial strains. For instance:

  • In vitro studies have shown that derivatives of benzylsulfanyl compounds exhibit significant antibacterial effects against both gram-positive and gram-negative bacteria.
  • Mechanism of Action : Proposed mechanisms include disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antiparasitic Activity

Research indicates that compounds with similar frameworks may possess antiparasitic properties:

  • Chagas Disease : Compounds derived from the same chemical class have been evaluated for their efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. Preliminary results suggest moderate activity, warranting further investigation into structure-activity relationships.

Anticancer Potential

The tetrahydropyrimidine scaffold is notable in cancer research:

  • Cell Line Studies : Compounds with similar structures have shown cytotoxic effects in various cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest.
Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Apoptosis
HeLa10.5Cell Cycle Arrest
A54912.8Apoptosis

Case Studies

  • Case Study on Antibacterial Activity :
    • A study conducted by Smith et al. (2021) evaluated the antibacterial efficacy of various sulfanyl compounds. The results indicated that compounds similar to This compound exhibited a minimum inhibitory concentration (MIC) lower than standard antibiotics against Staphylococcus aureus.
  • Case Study on Anticancer Activity :
    • In a study by Johnson et al. (2020), the anticancer potential of tetrahydropyrimidine derivatives was assessed. The findings demonstrated that these compounds could inhibit tumor growth in xenograft models, suggesting a promising avenue for cancer therapy.

Q & A

Q. What methodologies address poor solubility or bioavailability in preclinical studies?

  • Methodology :
  • Co-Crystallization : Screen with cyclodextrins or co-solvents (e.g., PEG 400) to improve aqueous solubility .
  • Prodrug Design : Convert acetamide to ester prodrugs for enhanced membrane permeability .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles for sustained release and reduced cytotoxicity .

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